N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-5-yl group, a chlorothiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Scientific Research Applications
Antitumor Properties
A study by Horishny et al. (2020) identified N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides as promising candidates for new anticancer agents following their in vitro screening within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020). Additionally, Ostapiuk et al. (2017) synthesized a series of thiazole derivatives, including N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide, that demonstrated significant antitumor effects in vitro, suggesting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Antimicrobial Activity
Sowmya et al. (2018) investigated compounds including N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides for their potential antibacterial activity. The study found that some derivatives showed significant antibacterial effects against various strains, highlighting their potential in antimicrobial applications (Sowmya et al., 2018).
Potential as PET Tracers
Liu et al. (2012) conducted a study on radiosynthesis of derivatives, including this compound, as potential PET tracers for orexin2 receptors. Although the study did not find these derivatives suitable for PET imaging of orexin2 receptors, it contributed to the understanding of their chemical properties (Liu et al., 2012).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-14-5-6-15(25-14)26(22,23)20-7-1-2-12(20)16(21)19-10-3-4-13-11(8-10)18-9-24-13/h3-6,8-9,12H,1-2,7H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSLXRHANVOQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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